
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride is an organic compound with the molecular formula C6H16ClNO2 It is a derivative of 2-amino-2,3-dimethylbutane, which is a branched aliphatic amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-2,3-dimethylbutane.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the diol with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as crystallization or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include water, ethanol, and acetone.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the amine.
Substitution: Introduction of various functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding: Binding to specific sites on enzymes or receptors.
Pathway Modulation: Modulating biochemical pathways to produce desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2,3-dimethylbutane: The parent compound without the hydroxyl groups.
2-Amino-3,3-dimethylbutane: A structural isomer with different substitution patterns.
2-Amino-2,3-dimethylbutyronitrile: A nitrile derivative.
Uniqueness
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride is unique due to the presence of both amino and diol functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C6H16ClNO2 |
|---|---|
Molekulargewicht |
169.65 g/mol |
IUPAC-Name |
2-amino-2,3-dimethylbutane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-5(2,9)6(3,7)4-8;/h8-9H,4,7H2,1-3H3;1H |
InChI-Schlüssel |
FCEUQLMPBNVTSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C)(CO)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



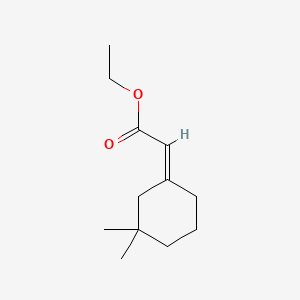
![2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid](/img/structure/B13554847.png)
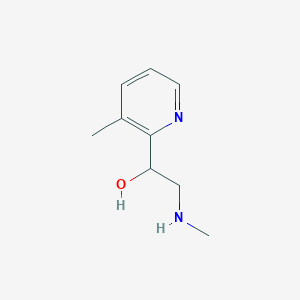
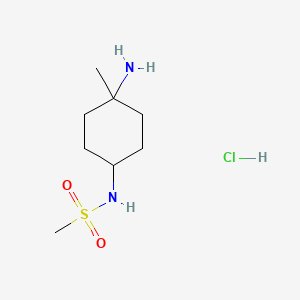
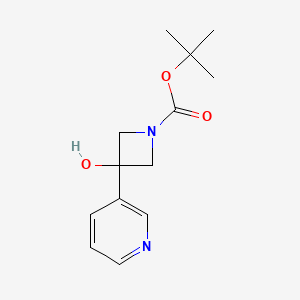
![1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13554872.png)
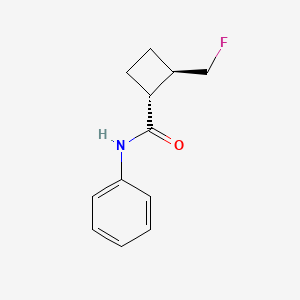

![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)

![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)


